molecular formula C17H15NO B5483313 N-(3,5-dimethylphenyl)-3-phenylprop-2-ynamide

N-(3,5-dimethylphenyl)-3-phenylprop-2-ynamide

Cat. No.: B5483313
M. Wt: 249.31 g/mol
InChI Key: ALSNZQJLNITQHU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-phenylprop-2-ynamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group and a prop-2-ynamide group attached to a 3,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-phenylprop-2-ynamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 3-phenylprop-2-ynoic acid. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or the prop-2-ynamide group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3-phenylprop-2-ynamide
  • N-(3,4-dimethylphenyl)-3-phenylprop-2-ynamide
  • N-(3,5-dimethylphenyl)-2-phenylprop-2-ynamide

Uniqueness

N-(3,5-dimethylphenyl)-3-phenylprop-2-ynamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-10-14(2)12-16(11-13)18-17(19)9-8-15-6-4-3-5-7-15/h3-7,10-12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSNZQJLNITQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C#CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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